molecular formula C13H11FN2O3 B4504929 1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester CAS No. 1206119-34-7

1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester

Cat. No.: B4504929
CAS No.: 1206119-34-7
M. Wt: 262.24 g/mol
InChI Key: VOYBRRBDXUTWSR-UHFFFAOYSA-N
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Description

1(6H)-Pyridazineacetic acid, 3-(2-fluorophenyl)-6-oxo-, methyl ester is a useful research compound. Its molecular formula is C13H11FN2O3 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
The exact mass of the compound methyl [3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is 262.07537038 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Analgesic and Anti-inflammatory Activities : A study focused on the synthesis of methyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, revealing these compounds possess significant analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs) (Dündar et al., 2007). These findings suggest a favorable profile for potential therapeutic use.

  • Anticancer Activity : Research on pyridazinone derivatives has also shown promising results in anticancer activity. The synthesis of new 3(2h)-one pyridazinone derivatives exhibited potent antioxidant activities, which were further supported by molecular docking studies indicating their potential as anticancer agents (Mehvish & Kumar, 2022).

Chemical Synthesis and Structural Analysis

  • Novel Derivatives Synthesis : A comprehensive approach to synthesizing novel pyridazinone derivatives was explored, emphasizing the structural characterization and theoretical studies to better understand their chemical properties and interactions. This research underscores the versatility of pyridazinone derivatives in chemical synthesis and their potential utility in developing new compounds with varied biological activities (Kalai et al., 2021).

Herbicidal Activities

  • Novel Pyridazine Derivatives for Herbicidal Use : Another study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, testing them for herbicidal activities. Some compounds demonstrated potent herbicidal properties, highlighting the potential agricultural applications of these derivatives (Xu et al., 2008).

Properties

IUPAC Name

methyl 2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-4-2-3-5-10(9)14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYBRRBDXUTWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203468
Record name Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206119-34-7
Record name Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206119-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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